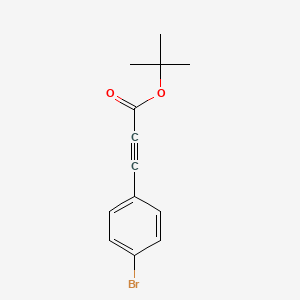

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate

Description

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate is an organobromine compound characterized by a propargyl ester backbone with a tert-butyl ester group and a 4-bromophenyl substituent. This compound serves as a key intermediate in organic synthesis, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and other bioactive molecules. Its synthesis involves multi-step reactions, as exemplified in the preparation of tert-butyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)-amino)propanoate (compound 13), where (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is reacted with 1,1-ditert-butoxy-N,N-dimethyl-methanamine at 130°C for 40 minutes, yielding an 84% product after purification . The presence of the bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further structural diversification.

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBHNJHJDMGFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C#CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)prop-2-ynoate typically involves the reaction of 4-bromobenzaldehyde with tert-butyl propiolate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The alkyne group can be reduced to an alkene or alkane under hydrogenation conditions.

Common Reagents and Conditions

Substitution: Palladium catalysts and phosphine ligands are commonly used in substitution reactions.

Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as phenyl derivatives.

Coupling: Biaryl compounds are common products.

Reduction: Alkenes or alkanes are formed depending on the extent of reduction.

Scientific Research Applications

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)prop-2-ynoate involves its interaction with various molecular targets. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps lead to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate

- Molecular Formula: C₁₅H₁₈F₃NO₂

- Key Features : Incorporates a trifluoromethyl (-CF₃) group instead of bromine. The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

- Applications : Used in the synthesis of enzyme inhibitors due to its electron-withdrawing properties .

Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride

tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

- Molecular Formula : C₁₉H₂₉BO₄

- Key Features : Boronic ester functional group enables participation in Suzuki-Miyaura cross-couplings.

- Physical Properties : Density: 1.03 g/cm³ (predicted); boiling point: 412.6°C (predicted) .

Comparative Data Table

Functional and Reactivity Comparisons

- Electrophilic Reactivity: The bromine atom in this compound facilitates palladium-catalyzed couplings, whereas the boronic ester analogue () acts as a nucleophilic partner in such reactions.

- Steric and Electronic Effects : The trifluoromethyl group () introduces steric bulk and electron-withdrawing effects, altering reaction kinetics compared to the electron-rich pyridinyl derivative ().

Biological Activity

Tert-butyl 3-(4-bromophenyl)prop-2-ynoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.17 g/mol. The compound features a tert-butyl group, a bromophenyl moiety, and an alkyne functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The presence of the bromine atom in the phenyl ring is believed to enhance its bioactivity by facilitating interactions with cellular targets.

The biological activity of this compound is thought to arise from several mechanisms:

- Electrophilic Attack : The alkyne group can participate in nucleophilic addition reactions, leading to the formation of reactive intermediates that may interact with biomolecules such as proteins and nucleic acids.

- Redox Reactions : The bromine atom can engage in redox chemistry, potentially leading to oxidative stress within microbial cells or cancer cells, thereby promoting cell death.

- Interference with Signaling Pathways : There is evidence that compounds with similar structures can disrupt key signaling pathways involved in cell growth and survival, particularly in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.